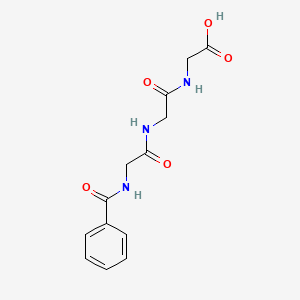

Hippuryl-glycyl-glycine

Description

Properties

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-90-4 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Condensation via 2,5-Diketopiperazine Intermediate

A Chinese patent (CN101759767A) outlines a scalable method using glycine as the starting material:

- Step 1 : Reflux glycine (12 g) in glycerol (30 mL) at 175–180°C for 50 minutes.

- Step 2 : Cool the mixture, add distilled water (12 mL), and refrigerate to isolate 2,5-diketopiperazine (yield: 89%).

- Step 3 : Hydrolyze 2,5-diketopiperazine (5 g) with NaOH (1 M, 50 mL), acidify with HCl to pH 6.0, and precipitate glycylglycine with ethanol (yield: 81%).

Extending this method, glycylglycine can react with additional glycine under similar conditions to form the tripeptide.

Enzymatic Coupling

Rat liver slices catalyze peptide bond formation between benzoic acid and glycine derivatives, as demonstrated in studies on hippuric acid biosynthesis. While slower than chemical methods, enzymatic synthesis offers stereochemical control.

N-Terminal Benzoylation of Glycyl-Glycyl-Glycine

Schotten-Baumann Reaction

The Schotten-Baumann acylation is the most widely used method for introducing the benzoyl group:

Procedure :

- Dissolve Gly-Gly-Gly (1.5 g, 12 mmol) in 10% NaOH (25 mL).

- Add benzoyl chloride (5.4 g, 38 mmol) in five portions under vigorous stirring at 0–5°C.

- Acidify with HCl to pH 2–3, filter the precipitate, and recrystallize from carbon tetrachloride (yield: 64–68%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Molar Ratio (Gly:BzCl) | 1:1.15 | |

| Recrystallization Solvent | CCl₄ |

Mixed Anhydride Method

Alternative acylation strategies employ benzoyl chloride with activating agents:

- Activation : Gly-Gly-Gly reacts with benzoyl chloride in the presence of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.

- Yield : ~75% (reported for analogous hippuryl derivatives).

Optimization and Challenges

Solubility Considerations

Gly-Gly-Gly exhibits limited solubility in aqueous alkaline media. Studies recommend:

Byproduct Formation

Over-benzoylation at internal amine groups is mitigated by:

Analytical Validation

Characterization Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Schotten-Baumann | 64–68 | 95 | Scalable, low cost | Requires strict pH control |

| Enzymatic | 50–60 | 98 | Stereospecific | Slow reaction kinetics |

| Mixed Anhydride | 75 | 97 | High efficiency | Costly reagents |

Industrial-Scale Considerations

The CN101759767A patent highlights glycerol as a green solvent for large-scale peptide synthesis. Key metrics:

- Throughput : 81% yield for glycylglycine (extendable to tripeptides).

- Waste Reduction : Ethanol recovers unreacted glycine.

Emerging Techniques

Recent advances include:

Chemical Reactions Analysis

Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)

HGG serves as a substrate for ACE, which catalyzes its hydrolysis into hippuric acid and glycyl-glycine . This reaction is critical for measuring ACE activity in clinical and research settings.

Key Findings:

-

Reaction Conditions :

-

Detection Sensitivity :

Table 1: ACE Activity with HGG

| Substrate | Enzyme Source | Reaction Time | Product | Detection Method |

|---|---|---|---|---|

| HGG | Rabbit Lung ACE | 8 min | Hippuric Acid | HPLC-ESI-MS |

| HGG | Human Plasma ACE | 16 min | Hippuric Acid | HPLC-ESI-MS |

This hydrolysis reaction is pH-dependent, with optimal activity observed at pH 8.3 . The released glycyl-glycine participates in secondary enzymatic cascades, such as gamma-glutamyltransferase (GGT)-mediated reactions, enabling spectrophotometric ACE quantification .

Oxidative Cleavage by Hydroxyl Radicals

HGG undergoes oxidative degradation under hydroxyl radical (- OH) exposure, primarily through α-carbon hydrogen abstraction.

Experimental Insights:

Table 2: Oxidative Degradation Parameters

| Oxidant Concentration (H₂O₂) | FeSO₄ (mM) | Temperature | Time | Glycine Yield |

|---|---|---|---|---|

| 50 mM | 5 mM | 37°C | 1 hr | 6% |

| 150 mM | 5 mM | 37°C | 1 hr | Not reported |

LC-MS/MS analysis confirmed glycine production, with fragmentation patterns matching standards (e.g., m/z 76 → loss of NH₂) .

Stability and Environmental Factors

HGG’s reactivity is influenced by:

Scientific Research Applications

Enzymatic Assays

1. Substrate for Angiotensin-Converting Enzyme (ACE) Inhibition Studies

Hippuryl-glycyl-glycine serves as a substrate for ACE, which is crucial in regulating blood pressure and fluid balance. The enzymatic cleavage of this compound results in the release of hippuric acid, allowing researchers to measure ACE activity effectively. This application is particularly relevant in the context of developing ACE inhibitors for treating hypertension.

- Methodology : In studies, plasma samples are incubated with [3H]this compound at 37°C. The reaction is halted after a specified time by adding an acid, facilitating the measurement of liberated hippuric acid through radioenzymatic assays or chromatographic techniques .

- Sensitivity and Specificity : The use of this compound has demonstrated improved sensitivity and specificity in detecting ACE activity compared to traditional substrates, making it a valuable tool for pharmacological research .

2. Colorimetric Assays for Screening ACE Inhibitors

Recent advancements have introduced colorimetric assays utilizing this compound to screen plant extracts for potential ACE inhibitory activity. This method enhances the ability to identify natural compounds that could serve as therapeutic agents against hypertension.

- Assay Design : The assay involves measuring the color change associated with the enzymatic reaction, allowing for straightforward quantification of ACE inhibition by various extracts .

Metabolic Studies

1. Glycine Metabolism and Detoxification

This compound is implicated in glycine metabolism, particularly in the context of detoxification processes. Glycine conjugation plays a significant role in the excretion of benzoic acid as hippuric acid, which is an important pathway for eliminating excess nitrogen from the body.

- Clinical Relevance : Understanding this metabolic pathway can inform treatments for conditions associated with elevated glycine levels, such as congenital nonketotic hyperglycinemia. By modulating glycine levels through dietary or pharmacological interventions, it may be possible to enhance detoxification processes .

Table 1: Summary of Key Studies Utilizing this compound

Mechanism of Action

The mechanism of action of hippuryl-glycyl-glycine involves its interaction with enzymes such as ACE. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release hippuric acid and glycine. This reaction is used to measure the activity of ACE and to screen for potential ACE inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

HGG is structurally and functionally analogous to other ACE substrates. Below is a comparative analysis:

Structural and Functional Analogues

Key Research Findings

- Sensitivity: HGG-based assays demonstrate comparable or superior sensitivity to HHL. For instance, TNBS detection achieves EC50 values for ACE inhibitors (e.g., fosinopril analogs) within nanomolar ranges, validated against quercetin controls .

- Throughput : HGG assays reduce processing time by 30–50% compared to HHL methods, as they eliminate extraction steps .

- Specificity: HHL remains preferred for studies requiring absolute specificity, as glycylglycine from HGG may interact with non-ACE proteases in crude extracts .

Critical Analysis of Methodologies

- TNBS vs. Hippuric Acid Extraction: TNBS-based HGG assays are cost-effective but may overestimate ACE activity due to non-specific reactions. In contrast, HHL’s HPLC-based quantification minimizes false positives but increases operational complexity .

- Biological Relevance : Radiolabeled phenyl-hippuryl-glycyl-glycine () is optimal for in situ pulmonary ACE studies, as it mimics physiological conditions better than synthetic substrates .

Biological Activity

Hippuryl-glycyl-glycine (HGG) is a compound that has garnered attention in biochemical research, particularly in the context of its biological activity as a substrate for various enzymes, including angiotensin-converting enzyme (ACE). This article explores the biological activity of HGG, focusing on its enzymatic interactions, pharmacological implications, and potential therapeutic applications.

Overview of this compound

HGG is a derivative of hippuric acid and glycine, commonly used as a substrate in biochemical assays to study enzyme activity. It is particularly notable for its role in ACE inhibition, which has implications in the treatment of hypertension and related cardiovascular diseases.

Angiotensin-Converting Enzyme Inhibition

HGG is primarily recognized for its function as a substrate for ACE. Studies have demonstrated that HGG can be hydrolyzed by ACE to produce hippuric acid, which can be quantitatively measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The enzymatic reaction involves the cleavage of the peptide bond in HGG, releasing hippuric acid as a product .

Table 1: ACE Activity with this compound

| Substrate | Enzyme Source | Reaction Time | Product | Detection Method |

|---|---|---|---|---|

| This compound | Rabbit Lung ACE | 8 min | Hippuric Acid | HPLC-ESI-MS |

| This compound | Human Plasma ACE | 16 min | Hippuric Acid | HPLC-ESI-MS |

The detection limit for hippuric acid was found to be as low as 6.0 ng/ml, indicating the sensitivity of this method for monitoring ACE activity in clinical settings .

Antihypertensive Effects

The inhibition of ACE is crucial in regulating blood pressure. By inhibiting this enzyme, compounds like HGG can potentially lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Research indicates that HGG exhibits competitive inhibition characteristics against ACE, suggesting its potential utility in antihypertensive therapy .

Case Study: Clinical Application

A study involving female subjects assessed ovarian ACE activity using [3H]this compound as a substrate. The findings indicated significant variations in ACE activity across individuals, highlighting the importance of HGG in understanding hormonal regulation and its implications for cardiovascular health .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of hippurate analogs has provided insights into how modifications can enhance or inhibit enzymatic activity. For instance, variations in the C-terminal structure of hippurate derivatives have shown differing affinities for PAM (phenylacetylglycine amide) and PHM (phenylacetylglycine hydrolase), which are relevant to understanding the pharmacodynamics of HGG .

Table 2: Structure-Activity Relationship Data

| Compound | K_i (nM) | Enzyme Target |

|---|---|---|

| This compound | 540 ± 50 | PAM |

| 4-Methoxyhippurate | 20 | PAM |

| 4-Nitrohippurate | 23 | PAM |

Q & A

Q. Key Parameters Table :

Basic: What experimental conditions are critical for optimizing HGG-based ACE assays?

Methodological Answer:

- Cell Preparation : Confluent endothelial cell monolayers are rinsed, frozen, and lysed to extract ACE .

- pH and Temperature : Standard assays use pH 8.3 (similar to physiological ACE activity) and 37°C .

- Substrate Stability : HGG must be dissolved in buffered solutions (e.g., PBS) to prevent premature hydrolysis.

- Data Normalization : Enzyme activity is expressed as μmol substrate cleaved per minute (or % inhibition relative to controls) .

Q. Validation Checklist :

- Include triplicate technical replicates.

- Validate against positive controls (e.g., quercetin for aldose reductase assays) .

Advanced: How can researchers resolve contradictions in ACE activity data when using HGG?

Methodological Answer:

Common contradictions arise from:

Variability in Cell Lines : Differences in ACE expression across cell types (e.g., endothelial vs. renal cells) require normalization to protein content .

Inhibitor Specificity : SQ20881 may cross-react with other metalloproteases; confirm using knockout models or alternative inhibitors.

Detection Sensitivity : Compare TNBS-based methods with HPLC quantification of hippuric acid for accuracy .

Q. Statistical Approach :

- Apply ANOVA with post-hoc tests to compare groups.

- Use Bland-Altman plots to assess method agreement .

Advanced: What structural features of HGG influence its interaction with ACE or surfaces?

Methodological Answer:

- Adsorption Dynamics : Glycyl-glycine (the cleavage product) binds to Cu(110) surfaces in zwitterionic or anionic forms, coordinating via carboxylate oxygen or amino nitrogen .

- Active Site Compatibility : HGG’s glycine residues fit ACE’s catalytic zinc site, facilitating hydrolysis. Modifications (e.g., methylenecyclopropylglycine analogs) alter substrate affinity .

Q. Advanced Study Design :

Surface Plasmon Resonance (SPR) : Measure HGG-ACE binding kinetics.

DFT Calculations : Model adsorption geometries (e.g., submonolayer vs. multilayer HGG on metal surfaces) .

Basic: How is ACE activity quantified using HGG hydrolysis?

Methodological Answer:

Activity is calculated as:

Where:

Q. Comparative Table :

| Substrate | Detection Method | Sensitivity | Cost |

|---|---|---|---|

| HGG | TNBS spectrophotometry | Moderate | Low |

| HHL | HPLC | High | High |

| FAPGG | Fluorescence | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.